1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea

Description

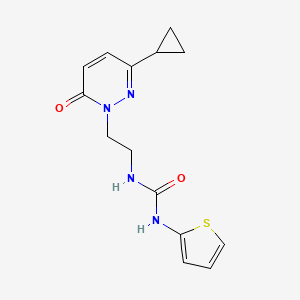

This compound features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) substituted with a cyclopropyl group at the 3-position. A urea functional group bridges the pyridazinone to a thiophen-2-yl moiety. The urea linkage provides hydrogen-bonding capacity, critical for molecular recognition in biological systems.

Properties

IUPAC Name |

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c19-13-6-5-11(10-3-4-10)17-18(13)8-7-15-14(20)16-12-2-1-9-21-12/h1-2,5-6,9-10H,3-4,7-8H2,(H2,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMQONCAOPPKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Pyridazinone Ring: Starting from a suitable precursor, the pyridazinone ring can be synthesized through cyclization reactions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions.

Attachment of the Thiophene Ring: The thiophene ring can be attached through coupling reactions such as Suzuki or Stille coupling.

Formation of the Urea Moiety: The final step involves the formation of the urea moiety through the reaction of an amine with an isocyanate or carbodiimide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the pyridazinone ring or the thiophene ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea may have several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Biology: Studying its effects on biological systems, including its potential as an inhibitor or activator of certain pathways.

Materials Science: Exploring its properties as a component in advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Pathway Interference: Affecting specific biochemical pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- Pyridazinone vs. Pyridine Derivatives: Compound 5h (1-(4-fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea) shares the urea-thiophene motif but replaces pyridazinone with a pyridine ring. This may enhance interactions with polar biological targets (e.g., kinases or enzymes).

- Pyridazinone vs. Quinoline Derivatives: Compound 19h (1-cyclopropyl-3-(2-(7-fluoro-4-oxo-6-(thiophen-2-yl)-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl)imidazolidine-2,4-dione) substitutes pyridazinone with a quinoline core. However, the imidazolidine-dione group in 19h reduces hydrogen-bonding flexibility compared to the urea group in the target compound.

Substituent Effects

Cyclopropyl vs. Aryl Groups :

The cyclopropyl group in the target compound offers conformational rigidity and resistance to oxidative metabolism compared to bulkier aryl substituents (e.g., dichlorophenyl in 19g or benzofuran in 19k ). This may improve pharmacokinetic properties, such as half-life.- Thiophene vs. Other Heterocycles: Replacing thiophene with furan (as in 19l ) or phenyl groups (as in 3a-3h ) alters electronic properties.

Functional Group Comparisons

- Urea vs. Imidazolidine-dione: Urea derivatives (e.g., 5h, 5j ) exhibit dual hydrogen-bond donor/acceptor capacity, whereas imidazolidine-dione (e.g., 19h ) acts primarily as a hydrogen-bond acceptor. This difference could influence target selectivity, particularly in enzyme inhibition.

Urea vs. Thiourea :

Thiourea derivatives (e.g., triazine-based compound in ) have reduced hydrogen-bond strength due to sulfur’s lower electronegativity compared to oxygen. This may decrease binding affinity but increase metabolic stability .

Table 1: Key Physical Properties of Selected Compounds

Biological Activity

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered interest in scientific research due to its unique structural features and potential biological activities. This compound contains a pyridazinone ring, a cyclopropyl group, and a thiophene moiety, which contribute to its diverse interactions within biological systems. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₂₂N₄O₃ |

| Molecular Weight | 306.36 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes like inflammation or cell proliferation.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

- Pathway Modulation : The compound can affect gene expression and cellular responses through modulation of key signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. Here are some key findings:

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, compounds with similar structural features have demonstrated:

- Inhibition of Cyclooxygenase (COX) : This is crucial as COX enzymes are often involved in tumor promotion through inflammatory pathways .

- Cell Proliferation Modulation : Compounds similar to this compound have been noted for their ability to modulate cell cycle progression and induce apoptosis in cancer cells.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit COX enzymes selectively. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Study on COX Selectivity : A comparative analysis of various NSAIDs demonstrated that compounds with similar structures to our target compound showed promising selectivity for COX-2 over COX-1, indicating a reduced risk of gastrointestinal complications .

- In Vitro Studies on Cell Lines : Research involving human cancer cell lines has shown that derivatives of this compound can significantly reduce cell viability and induce apoptosis, suggesting strong anticancer properties.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea?

- Methodological Answer : Synthesis optimization requires selecting coupling reagents (e.g., palladium catalysts for Suzuki reactions), solvent polarity adjustments (e.g., dimethylformamide for solubility), and temperature control (e.g., 60–80°C for amide bond formation). Catalysts like triethylamine or DMAP can enhance urea linkage formation between the pyridazinone and thiophene moieties. Reaction progress should be monitored via TLC or HPLC to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons in the cyclopropyl, pyridazinone, and thiophene groups. Aromatic protons in thiophene (~δ 7.2–7.5 ppm) and pyridazinone NH (~δ 10–12 ppm) confirm structural integrity .

- IR Spectroscopy : Identifies urea C=O stretching (~1640–1680 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₅N₄O₂S: 327.09) .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., serine proteases or kinases) to measure IC₅₀ values.

- Cellular Viability : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 μM concentrations.

- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for targets like GPCRs or kinases .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

- Methodological Answer :

- Substituent Tuning : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to alter steric hindrance and binding pocket interactions.

- Electron-Withdrawing Groups : Introduce fluorine or nitro groups on the thiophene ring to modulate electronic effects and hydrogen-bonding capacity.

- SAR Studies : Compare analogs using molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with crystallography (e.g., SHELX-refined structures) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Replicate Conditions : Standardize assay parameters (e.g., pH, serum concentration) to minimize variability.

- Orthogonal Assays : Confirm enzyme inhibition with both fluorometric and radiometric methods.

- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict logP (target <5), solubility (AlogPS), and CYP450 interactions.

- Molecular Dynamics : Simulate blood-brain barrier penetration (e.g., Desmond software) by analyzing free energy profiles.

- Metabolite Prediction : Use GLORY or Meteor to identify vulnerable sites (e.g., urea linkage hydrolysis) and stabilize them via methyl or deuterium substitution .

Q. What experimental approaches elucidate the mechanism of action for this compound?

- Methodological Answer :

- Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate binding proteins from cell lysates.

- X-Ray Crystallography : Co-crystallize with putative targets (e.g., kinases) to resolve binding motifs (e.g., hinge region interactions).

- CRISPR Knockout : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.